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Compound of Interest

Compound Name: Carbamazepine-(Ph)d8

Cat. No.: B15554252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

plausible synthesis pathways for Carbamazepine-(Ph)d8, a deuterated analog of the widely

used anticonvulsant drug Carbamazepine. This document is intended for researchers,

scientists, and professionals in drug development who require detailed information on this

stable isotope-labeled compound, which is crucial as an internal standard in pharmacokinetic

and metabolic studies.

Chemical Structure and Properties
Carbamazepine-(Ph)d8 is a deuterated form of Carbamazepine where the eight hydrogen

atoms on the two phenyl rings have been replaced with deuterium. This isotopic labeling

increases the molecular weight of the compound, allowing for its differentiation from the non-

deuterated form in mass spectrometry-based analyses.

The key chemical properties of Carbamazepine-(Ph)d8 are summarized in the table below.
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Property Value Reference

IUPAC Name

1,2,3,4,7,8,9,10-

octadeuteriobenzo[b]

[1]benzazepine-11-

carboxamide

[1]

Molecular Formula C₁₅H₄D₈N₂O [2][3]

Molecular Weight 244.32 g/mol [1][2][3]

Appearance White to off-white solid [2]

Purity >95% (HPLC) / 98.70% [2][3]

Synonyms
CBZ-(Ph)d8, NSC 169864-

(Ph)d8
[2]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 6 months
[2]

Synthesis Pathways
While specific, detailed experimental protocols for the synthesis of Carbamazepine-(Ph)d8 are

not readily available in published literature, a plausible synthetic route can be devised based on

established methods for the synthesis of Carbamazepine and general techniques for the

deuteration of aromatic compounds. A likely approach would involve the synthesis of a

deuterated precursor followed by cyclization and functionalization to yield the final product.

A potential synthetic pathway is outlined below. This pathway starts with deuterated 2-

nitrotoluene, which can be synthesized via electrophilic nitration of deuterated toluene.

Toluene-d8 2-Nitrotoluene-d7HNO3/H2SO4 2,2'-Dinitrobibenzyl-d14Self-condensation Iminostilbene-d8Reduction/Cyclization 5-Chlorocarbonyl-iminostilbene-d8Phosgene (COCl2) Carbamazepine-(Ph)d8Ammonia (NH3)

Click to download full resolution via product page

Caption: Plausible synthesis pathway for Carbamazepine-(Ph)d8.
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Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps in the synthesis of

Carbamazepine-(Ph)d8, based on known reactions for the non-deuterated analogs.

Step 1: Nitration of Toluene-d8

Reaction: Toluene-d8 is reacted with a mixture of nitric acid and sulfuric acid to introduce a

nitro group at the ortho position, yielding 2-Nitrotoluene-d7.

Procedure: To a cooled solution of Toluene-d8 in a suitable solvent, a nitrating mixture

(concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low

temperature. The reaction mixture is then stirred for a specified period, followed by

quenching with ice water and extraction of the product.

Step 2: Self-condensation of 2-Nitrotoluene-d7

Reaction: Two molecules of 2-Nitrotoluene-d7 undergo a base-catalyzed self-condensation

to form 2,2'-Dinitrobibenzyl-d14.

Procedure: 2-Nitrotoluene-d7 is treated with a strong base, such as sodium ethoxide, in an

appropriate solvent. The reaction is heated to facilitate the condensation. The resulting

product is then isolated by filtration or extraction.

Step 3: Reductive Cyclization to Iminostilbene-d8

Reaction: The dinitro compound is reduced to the corresponding diamine, which then

undergoes intramolecular cyclization to form the iminostilbene ring system.

Procedure: 2,2'-Dinitrobibenzyl-d14 is subjected to catalytic hydrogenation using a catalyst

such as palladium on carbon. The reduction of the nitro groups to amines is followed by

heating to promote cyclization and formation of Iminostilbene-d8.

Step 4: Carbamoylation of Iminostilbene-d8

Reaction: Iminostilbene-d8 is reacted with phosgene to form an intermediate N-carbonyl

chloride, which is then treated with ammonia to yield Carbamazepine-(Ph)d8.
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Procedure: Iminostilbene-d8 is dissolved in an inert solvent and treated with a solution of

phosgene. The resulting 5-Chlorocarbonyl-iminostilbene-d8 is then reacted with an excess of

ammonia to form the final product, Carbamazepine-(Ph)d8. The product can be purified by

recrystallization.

Characterization Data
The identity and purity of synthesized Carbamazepine-(Ph)d8 would be confirmed using

various analytical techniques. Below is a summary of expected and available analytical data.

Mass Spectrometry
The mass spectrum of Carbamazepine-(Ph)d8 is expected to show a molecular ion peak at

m/z 244, corresponding to the increased mass due to the eight deuterium atoms. This is a key

characteristic for its use as an internal standard. The fragmentation pattern would be similar to

that of non-deuterated Carbamazepine, with shifts in the masses of fragments containing the

deuterated phenyl rings.

Technique Expected m/z

Electrospray Ionization (ESI-MS) [M+H]⁺ = 245.15

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Carbamazepine-(Ph)d8 will be significantly different from that of

Carbamazepine. The signals corresponding to the aromatic protons will be absent due to their

replacement with deuterium. The remaining signals will be from the protons on the amide group

and the vinyl group of the azepine ring.

Expected ¹H NMR Spectral Data:

The complex multiplet typically observed in the aromatic region (δ 7.2-7.8 ppm) for

Carbamazepine will be absent.

Signals for the vinyl protons (at the 10 and 11 positions) and the amide protons will be

present.
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A Certificate of Analysis for a commercial sample of Carbamazepine-(Ph)d8 confirms the

presence of signals consistent with the deuterated structure in the ¹H NMR spectrum.[2]

Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and release of a

synthesized batch of Carbamazepine-(Ph)d8.

Synthesis of Crude Carbamazepine-(Ph)d8

Purification (e.g., Recrystallization)

Purity Analysis (HPLC)

Identity Confirmation (MS)

Purity > 95%

Structural Verification (NMR)

Correct Mass

Final Product Release

Correct Structure

Click to download full resolution via product page

Caption: Quality control workflow for Carbamazepine-(Ph)d8.
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Conclusion
This technical guide has provided a detailed overview of the chemical structure, plausible

synthesis pathways, and characterization of Carbamazepine-(Ph)d8. While a specific, step-by-

step synthesis protocol is not publicly available, the proposed pathway offers a scientifically

sound approach for its preparation. The provided data and workflows are intended to support

researchers and drug development professionals in the synthesis, characterization, and

application of this important deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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